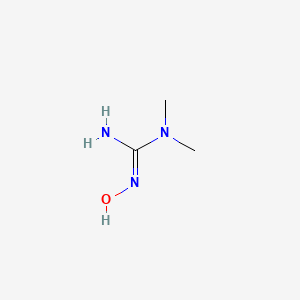

2-Hydroxy-1,1-dimethylguanidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 2-Hydroxy-1,1-dimethylguanidine involves the modification of primary amine functionalized drugs via a condensation reaction with 2-hydroxy-1-naphthaldehyde . This produces new organic zwitterionic compounds .Chemical Reactions Analysis

2H-1,1-DMG-HCl acts as a chelating agent, binding to metal ions and forming stable complexes. This property allows it to be used as a catalyst in organic synthesis reactions. It also acts as a proton donor, which makes it useful for the synthesis of amines and other functional groups.Physical And Chemical Properties Analysis

2-Hydroxy-1,1-dimethylguanidine is a white, odorless, crystalline powder that is soluble in water. Its molecular weight is 103.12 g/mol .Scientific Research Applications

Organic Synthesis

2-Hydroxy-1,1-dimethylguanidine serves as a versatile intermediate in organic synthesis. It is used to synthesize guanidine derivatives, which are valuable in creating a range of organic compounds due to their ability to form hydrogen bonds and their high basicity . These derivatives are crucial in synthesizing cyclic guanidines found in many natural products and compounds of medicinal interest.

Biochemistry

In biochemistry, 2-Hydroxy-1,1-dimethylguanidine is utilized in the study of enzyme mechanisms and the investigation of protein structure and function. Its role as a chelating agent allows it to bind metal ions, forming stable complexes essential for understanding enzyme catalysis and protein interactions.

Pharmacology

Pharmacologically, this compound is involved in the synthesis of pharmaceuticals, particularly as a precursor in drug development . Its properties enable the creation of small-molecule inhibitors that can modulate enzyme activity, offering potential therapeutic benefits.

Cell Membrane Studies

2-Hydroxy-1,1-dimethylguanidine is also used in cell membrane studies. It helps in understanding the structure and function of cell membranes, which is vital for the development of drugs targeting membrane-bound proteins .

Drug Development

In drug development, 2-Hydroxy-1,1-dimethylguanidine contributes to the creation of novel therapeutic agents. Its application in the development of new synthesis methods and its potential as an antimicrobial agent are areas of ongoing research .

Small-Molecule Inhibitors

The compound’s role in the development of small-molecule inhibitors is significant. These inhibitors target key proteins involved in disease processes, making them a critical component in the treatment of various conditions .

Enzyme Mechanism Elucidation

2-Hydroxy-1,1-dimethylguanidine aids in elucidating enzyme mechanisms, providing insights into how enzymes interact with substrates and inhibitors. This knowledge is crucial for designing drugs that can effectively target specific enzymes .

Protein Structure and Function Analysis

Lastly, it is instrumental in analyzing protein structure and function. Understanding these aspects is essential for the rational design of drugs that can interact with proteins in a highly specific manner .

Mechanism of Action

Biochemical Pathways

It has been shown to inhibit the growth of certain bacteria, fungi, and viruses, and to have anti-inflammatory and anti-oxidant properties. It has also been found to have an effect on the metabolism of certain proteins and hormones, and to modulate the activity of certain enzymes.

Pharmacokinetics

, which could potentially influence its bioavailability.

Action Environment

, which suggests that it may be relatively resistant to environmental changes.

Safety and Hazards

properties

IUPAC Name |

2-hydroxy-1,1-dimethylguanidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3O/c1-6(2)3(4)5-7/h7H,1-2H3,(H2,4,5) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIYFQRUFGISDQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=NO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C(=N/O)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-1,1-dimethylguanidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methylphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2877412.png)

![6-{2-Hydroxy-3-[(2-methoxyethyl)amino]propoxy}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B2877413.png)

![N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2877414.png)

![9-((3-Chloro-4-methoxyphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2877421.png)

![Tert-butyl 3a-formyl-octahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B2877423.png)

![5-allyl-N-(2,4-difluorophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2877432.png)

![N-(1,3-benzodioxol-5-yl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2877433.png)